Nalmefene hydrochloride dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

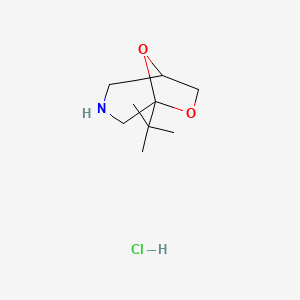

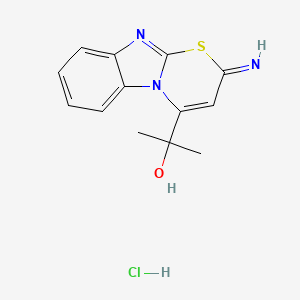

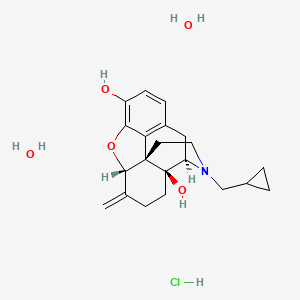

Nalmefene hydrochloride dihydrate is a potent opioid receptor antagonist. It is a 6-methylene analogue of naltrexone and acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors, and a partial agonist at the kappa (κ)-opioid receptor . This compound is primarily used to manage alcohol dependence and opioid overdose .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nalmefene hydrochloride dihydrate can be synthesized from naltrexone through the Wittig reaction . The free base of nalmefene is obtained first, which is then converted into the hydrochloride salt using conventional methods . The dihydrate form is preferred due to its non-hygroscopic properties, which improve stability under storage and formulation conditions .

Industrial Production Methods: Industrial production involves re-slurry or re-crystallization of nalmefene hydrochloride from an aqueous solution . In the re-slurry method, nalmefene hydrochloride is mixed with an aqueous solution to obtain a suspension, stirred, and the solid is isolated . In the re-crystallization method, the compound is mixed with an aqueous solution, heated to obtain a homogeneous solution, cooled, and then seeded with nalmefene hydrochloride to form the solid .

Chemical Reactions Analysis

Types of Reactions: Nalmefene hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Nalmefene hydrochloride dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Nalmefene hydrochloride dihydrate exerts its effects by binding to opioid receptors in the brain . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors, blocking their activity, and as a partial agonist at the kappa (κ)-opioid receptor . This modulation of receptor activity helps reduce the urge to consume alcohol and reverses the effects of opioid overdose .

Comparison with Similar Compounds

Naltrexone: Another opioid antagonist with a similar structure and function.

Naloxone: Used primarily for the rapid reversal of opioid overdose.

Uniqueness: Nalmefene hydrochloride dihydrate offers several advantages over similar compounds, including a longer elimination half-life, improved oral absorption, and no observed dose-dependent liver toxicity . These properties make it a superior choice for certain clinical applications, such as the treatment of alcohol dependence and opioid overdose .

Properties

CAS No. |

1228646-70-5 |

|---|---|

Molecular Formula |

C21H30ClNO5 |

Molecular Weight |

411.9 g/mol |

IUPAC Name |

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrate;hydrochloride |

InChI |

InChI=1S/C21H25NO3.ClH.2H2O/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;;;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H;2*1H2/t16-,19+,20+,21-;;;/m1.../s1 |

InChI Key |

XOBQQQVDLSMXCE-JVRGSUDVSA-N |

Isomeric SMILES |

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.O.O.Cl |

Canonical SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.O.O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)